4-Methyl-6-(piperidin-1-yl)nicotinaldehyde
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Overview
Description
4-Methyl-6-(piperidin-1-yl)nicotinaldehyde is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, widely recognized for its significance in the pharmaceutical industry. Compounds containing the piperidine moiety are known for their diverse biological activities and are often used as building blocks in drug design .
Preparation Methods
The synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinaldehyde typically involves the functionalization of unsaturated intermediates. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form the desired compound . Industrial production methods often involve the use of cobalt, ruthenium, or nickel-based nanocatalysts for the hydrogenation of pyridine derivatives .
Chemical Reactions Analysis
4-Methyl-6-(piperidin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
4-Methyl-6-(piperidin-1-yl)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(piperidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors, which can result in analgesic or antipsychotic effects .
Comparison with Similar Compounds
4-Methyl-6-(piperidin-1-yl)nicotinaldehyde can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its anticancer and anti-inflammatory activities.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of piperidine derivatives in various fields of research and industry.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-methyl-6-piperidin-1-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-7-12(13-8-11(10)9-15)14-5-3-2-4-6-14/h7-9H,2-6H2,1H3 |
InChI Key |
FJQRGCZLHMZGQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=O)N2CCCCC2 |
Origin of Product |
United States |
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